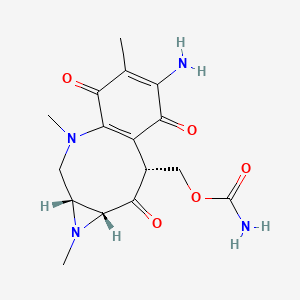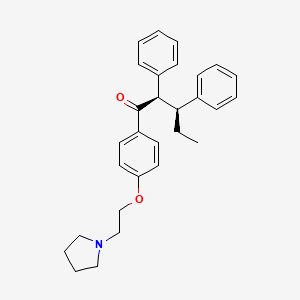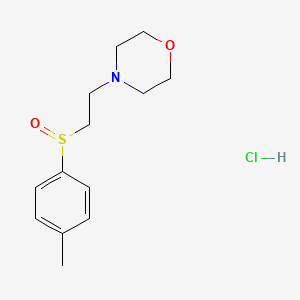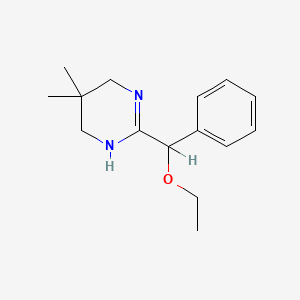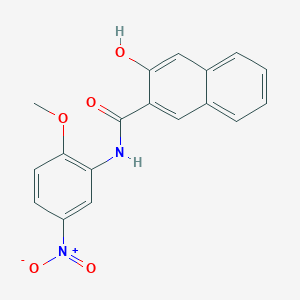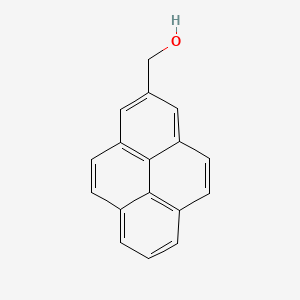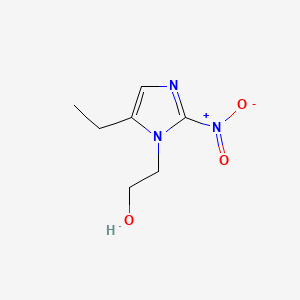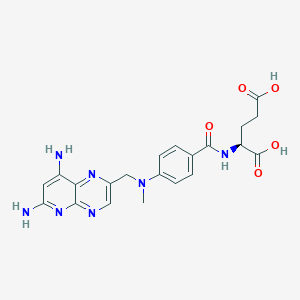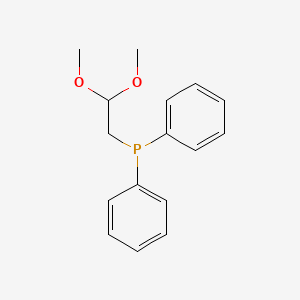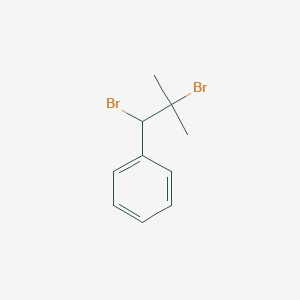
(1,2-Dibromo-2-methylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dibromo-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where a 1,2-dibromo-2-methylpropyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
(1,2-Dibromo-2-methylpropyl)benzene can be synthesized through the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane in the presence of Lewis and Brønsted acid catalysts. The major alkylation products include 1-X-2-methyl-3,3-diphenylpropane (X=Cl, Br) with aluminum chloride (AlCl3) and 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene with AlCl3-CH3NO2 or K10 montmorillonite (K10 Clay) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions using similar catalysts and conditions as described above. The process is optimized for yield and purity, ensuring the efficient production of the compound for various applications.
化学反応の分析
Types of Reactions
(1,2-Dibromo-2-methylpropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions (OH-) for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
(1,2-Dibromo-2-methylpropyl)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1,2-Dibromo-2-methylpropyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
(1,2-Dibromoethyl)benzene: Similar in structure but with a different substitution pattern on the benzene ring.
1,2-Dibromobenzene: Lacks the methylpropyl group, making it less complex.
1,2-Dibromo-3-chloro-2-methylpropane: Used as a precursor in the synthesis of (1,2-Dibromo-2-methylpropyl)benzene.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and methylpropyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
34966-91-1 |
|---|---|
分子式 |
C10H12Br2 |
分子量 |
292.01 g/mol |
IUPAC名 |
(1,2-dibromo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChIキー |
CZQRXTFLTVRKMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C1=CC=CC=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


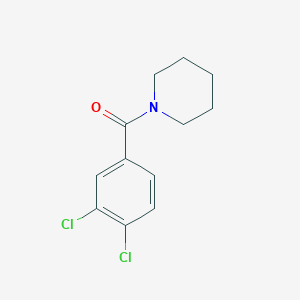
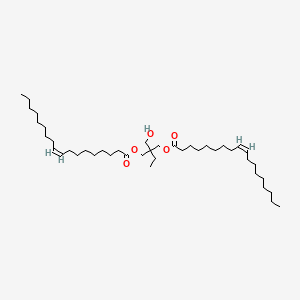
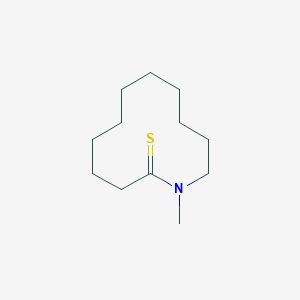
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)
